3-(2-methoxybenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
Description
3-[(2-METHOXYPHENYL)METHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components.
Properties
Molecular Formula |
C23H25NO4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-10-methyl-6-propyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C23H25NO4/c1-4-7-16-11-21(25)28-23-15(2)22-18(10-19(16)23)13-24(14-27-22)12-17-8-5-6-9-20(17)26-3/h5-6,8-11H,4,7,12-14H2,1-3H3 |
InChI Key |
KNXKKZYHQPPYOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(2-METHOXYPHENYL)METHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of anthranilic acid with acetic anhydride to form a benzoxazinone intermediate, which is then further reacted with various reagents to form the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong bases or nucleophiles.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(2-METHOXYPHENYL)METHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[(2-METHOXYPHENYL)METHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other quinazolinone and benzoxazinone derivatives, which share structural similarities and often exhibit similar biological activities. 3-[(2-METHOXYPHENYL)METHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is unique due to its specific substituents and the arrangement of its aromatic rings, which can lead to distinct properties and applications .
Some similar compounds include:
- Quinazolinone derivatives
- Benzoxazinone derivatives
- Other chromeno[6,7-e][1,3]oxazin-8-one derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
